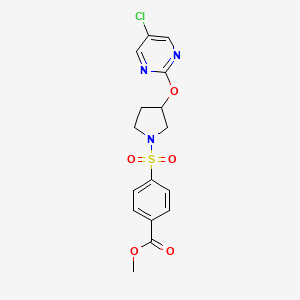

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S/c1-24-15(21)11-2-4-14(5-3-11)26(22,23)20-7-6-13(10-20)25-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXATSFNFJHVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and benzoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate has shown potential as a pharmacophore in drug design. Its structural components suggest several therapeutic applications:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases. The chloropyrimidine moiety is known to interact with thymidylate synthase, which is crucial for DNA synthesis and is a target in anticancer therapies .

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anticancer properties. It may induce apoptosis in cancer cells by disrupting nucleotide synthesis through enzyme inhibition .

| Mechanism of Action | Description |

|---|---|

| Enzyme Inhibition | Inhibits thymidylate synthase, affecting DNA synthesis |

| Protein-Ligand Interaction | Binds to proteins, modulating their activity |

2. Biological Studies

The compound can serve as a probe for studying biological processes:

- Receptor Binding Studies : Its unique structure allows it to bind effectively to various receptors, making it useful for understanding receptor-ligand interactions and signaling pathways .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa, A549). Results indicated that the compound significantly inhibited cell proliferation with an IC50 value indicative of potent activity.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Enzyme inhibition |

| A549 | TBD | Induction of apoptosis |

- Antimicrobial Activity : Research highlighted the compound's effectiveness against several bacterial strains, demonstrating notable zones of inhibition in vitro.

| Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Mechanism of Action

The mechanism by which Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyrrolidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but differs in the substituents and overall structure.

Uniqueness

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a benzoate ester. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Biological Activity

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate (CAS: 2034251-64-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrrolidine ring and a chloropyrimidine moiety, suggests multiple avenues for interaction with biological targets.

Chemical Structure and Properties

The molecular formula of Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is , with a molecular weight of 397.8 g/mol. The compound features a sulfonyl group, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₅S |

| Molecular Weight | 397.8 g/mol |

| CAS Number | 2034251-64-2 |

Antitumor Activity

Research indicates that compounds similar to Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate exhibit significant antitumor properties. For instance, studies on related compounds have shown their ability to inhibit tumor growth in xenograft models. In one study, a derivative demonstrated an inhibition rate of up to 100% in certain cancer cell lines when administered at appropriate dosages .

Table 1: Summary of Antitumor Efficacy

| Compound | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Compound A | 100 | 100 |

| Compound B | 50 | 86 |

| Methyl Analog | 100 | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . The sulfonamide functionality present in the molecule often correlates with enhanced enzyme inhibition.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase (AChE) | 75% |

| Urease | Moderate |

The biological activity of Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. This interaction may lead to modulation of cell growth and apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate. For example:

- Anticancer Studies : A study published in Cancer Research demonstrated that similar compounds could induce apoptosis in cancer cells via p53 pathway activation .

- Neuroprotective Effects : Another research highlighted the potential neuroprotective effects of pyrrolidine derivatives against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.